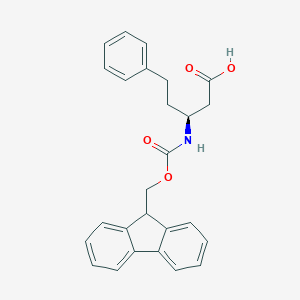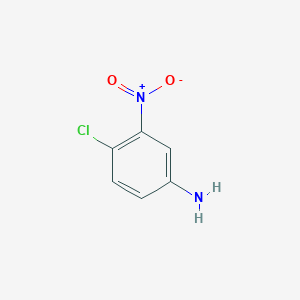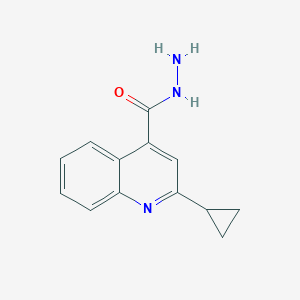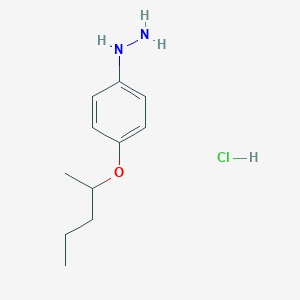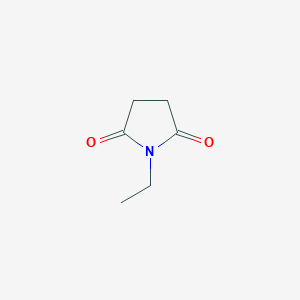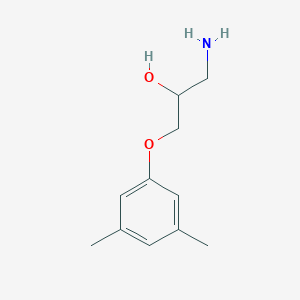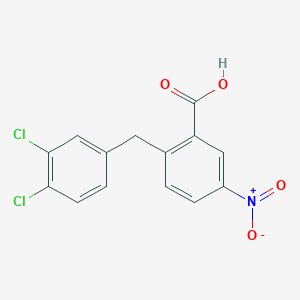
2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed NSAIDs worldwide.
Mécanisme D'action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX, 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of cytokines, which are proteins involved in the inflammatory response. Diclofenac has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. In addition, 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac is a widely used NSAID with a well-established safety profile. It is relatively inexpensive and readily available. However, 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid has been shown to have a number of limitations for lab experiments. For example, it has been found to have variable effects on different cell types and may have off-target effects. In addition, 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid has been shown to inhibit the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This can lead to gastrointestinal side effects, such as ulcers and bleeding.
Orientations Futures
There are a number of future directions for the study of 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid. One area of research is the development of more selective COX inhibitors that have fewer side effects. Another area of research is the investigation of the potential use of 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. In addition, there is a need for further research into the mechanism of action of 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid and its effects on different cell types.
Méthodes De Synthèse
Diclofenac can be synthesized by the condensation of 2-(3,4-dichlorophenyl)acetic acid with 5-nitro-2-chlorobenzoic acid in the presence of thionyl chloride and acetic anhydride. The resulting product is then hydrolyzed to yield 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat a wide range of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular disease.
Propriétés
Numéro CAS |
124985-64-4 |
|---|---|
Nom du produit |
2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid |
Formule moléculaire |
C14H9Cl2NO4 |
Poids moléculaire |
326.1 g/mol |
Nom IUPAC |
2-[(3,4-dichlorophenyl)methyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C14H9Cl2NO4/c15-12-4-1-8(6-13(12)16)5-9-2-3-10(17(20)21)7-11(9)14(18)19/h1-4,6-7H,5H2,(H,18,19) |
Clé InChI |
OQBLRYZKIWRZSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Cl)Cl |
Autres numéros CAS |
124985-64-4 |
Synonymes |
2-(3,4-dichlorobenzyl)-5-nitrobenzoic acid DCBNBA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




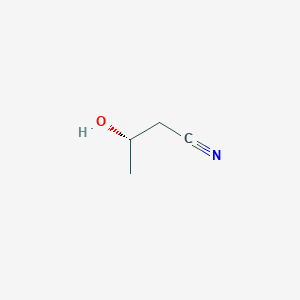

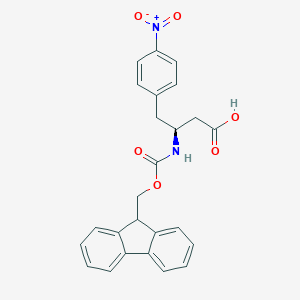
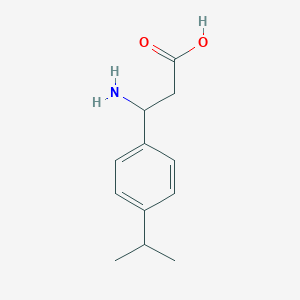
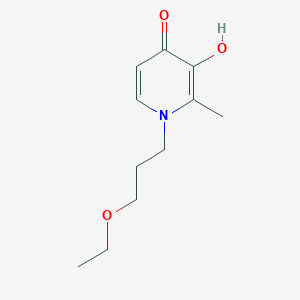

![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)
